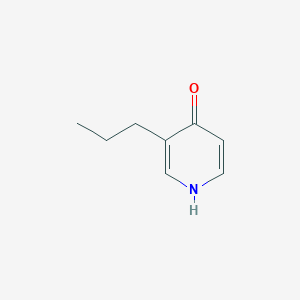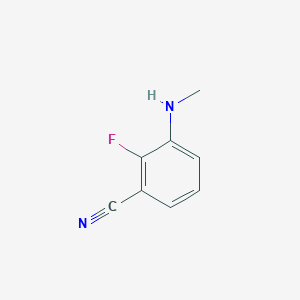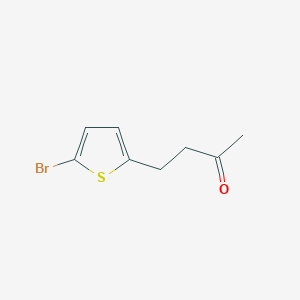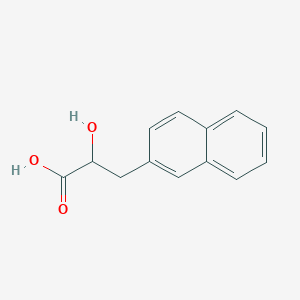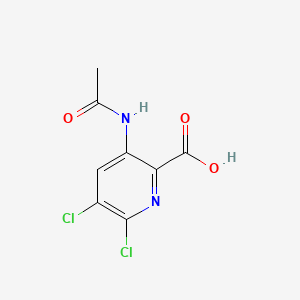
Butyl-(4-methoxy-heptyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butyl-4-methoxyheptan-1-amine is an organic compound classified as an amine It is characterized by the presence of a butyl group attached to the nitrogen atom and a methoxy group on the heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-4-methoxyheptan-1-amine typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia or primary amines with haloalkanes. For instance, the reaction of 4-methoxyheptan-1-amine with butyl bromide under basic conditions can yield n-Butyl-4-methoxyheptan-1-amine .
Industrial Production Methods
Industrial production of n-Butyl-4-methoxyheptan-1-amine may involve continuous flow processes where the reactants are combined in a reactor under controlled temperature and pressure conditions. Catalysts and solvents are often used to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
n-Butyl-4-methoxyheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated amines.
Aplicaciones Científicas De Investigación
n-Butyl-4-methoxyheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of n-Butyl-4-methoxyheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. This interaction can affect various biochemical pathways and processes, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
n-Butylamine: Similar in structure but lacks the methoxy group.
4-Methoxyheptan-1-amine: Similar but without the butyl group.
n-Butyl-4-methoxyheptane: Similar but lacks the amine group
Uniqueness
n-Butyl-4-methoxyheptan-1-amine is unique due to the presence of both the butyl and methoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H27NO |
|---|---|
Peso molecular |
201.35 g/mol |
Nombre IUPAC |
N-butyl-4-methoxyheptan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-4-6-10-13-11-7-9-12(14-3)8-5-2/h12-13H,4-11H2,1-3H3 |
Clave InChI |
QGLDJQJXHHLMPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCCC(CCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


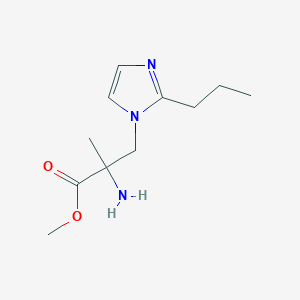
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)
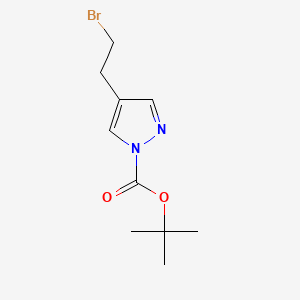
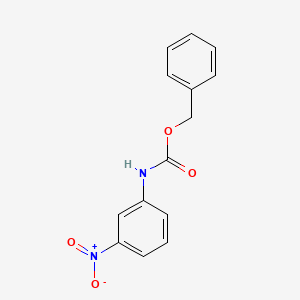


![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)
